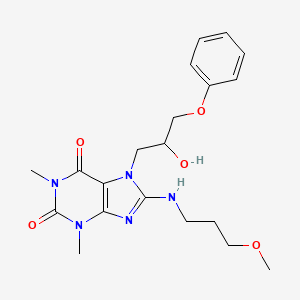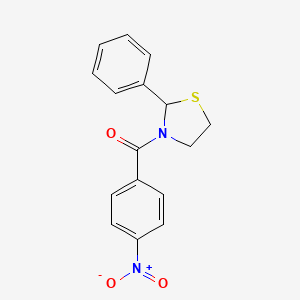
3-(Aminomethyl)-4-chlorophenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminomethyl compounds are often used as pharmaceutical intermediates . They are derivatives of benzylamine and benzamidine, which are found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves reactions with other compounds. For example, methyl 3-(aminomethyl)benzoate hydrochloride is synthesized using a well-formed procedure . Another compound, (3-Aminomethyl)phenylboronic acid hydrochloride, is known to serve as a versatile reagent for compound synthesis .Molecular Structure Analysis
The molecular structure of aminomethyl compounds can be complex. For example, (3-Aminomethyl)phenylboronic acid hydrochloride has a molecular weight of 187.43 . Another compound, 3-(Aminomethyl)benzoic acid hydrochloride, has a molecular formula of C8H10ClNO2 .Chemical Reactions Analysis
Amines, including aminomethyl compounds, are known to react with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions to form alkenes .Physical And Chemical Properties Analysis
Aminomethyl compounds, like other amines, act as weak organic bases . They can react with acids to form salts soluble in water .Wirkmechanismus
Target of Action
The primary target of 3-(Aminomethyl)-4-chlorophenol hydrochloride is Leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis, having two catalytic sites: an aminoacylation site, which charges tRNALeu with leucine, and an editing or proof-reading site that hydrolyzes incorrectly charged tRNALeu .
Mode of Action
The compound interacts with its target, LeuRS, by introducing various substituents onto the aromatic ring of the 3-aminomethyl benzoxaborole scaffold . This interaction leads to the inhibition of LeuRS, thereby affecting protein synthesis .
Biochemical Pathways
The inhibition of LeuRS disrupts the protein synthesis pathway, which is a critical metabolic pathway in the cell . This pathway involves a series of chemical reactions that start with a substrate and finish with an end product, in this case, a protein . The disruption of this pathway can have significant downstream effects, including the inhibition of cell growth and proliferation.
Result of Action
The result of the compound’s action is the inhibition of protein synthesis, leading to the potential arrest of cell growth and proliferation . This effect is particularly relevant in the context of bacterial cells, where the compound could potentially be used as an antimicrobial agent .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Aminomethyl)-4-chlorophenol hydrochloride in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds, and it can also be used as a reagent in various chemical reactions. Another advantage of using this compound is its relatively low cost compared to other reagents.
One limitation of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and it can also cause skin irritation. Therefore, proper safety precautions should be taken when handling this compound. Another limitation of using this compound is its limited solubility in some solvents, which can affect its reactivity in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of 3-(Aminomethyl)-4-chlorophenol hydrochloride in scientific research. One direction is the synthesis of novel compounds using this compound as a building block. Another direction is the investigation of the biological activity of this compound and its derivatives. This can include the study of its potential as an anti-inflammatory or analgesic agent. Additionally, the development of new methods for the synthesis of this compound and its derivatives can also be explored. Finally, the use of this compound in the synthesis of new drugs and pharmaceuticals can be further investigated.
Synthesemethoden
3-(Aminomethyl)-4-chlorophenol hydrochloride can be synthesized by the reaction of 4-chloro-3-nitrobenzene with formaldehyde and ammonium chloride in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reduced with hydrogen gas to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-4-chlorophenol hydrochloride has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used as a building block for the synthesis of amino acid derivatives, heterocyclic compounds, and other organic compounds. This compound has also been used as a precursor for the synthesis of drugs and pharmaceuticals.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(aminomethyl)-4-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTUXBRKXFDNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2946215.png)
![1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2946217.png)
amine](/img/structure/B2946218.png)

![3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2946220.png)

![3-[[(6-Methoxynaphthalen-2-yl)methylamino]methyl]benzonitrile](/img/structure/B2946222.png)


![N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946229.png)
![N-(2,4-dichlorobenzyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2946232.png)
![N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide](/img/structure/B2946233.png)